N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-24-12-6-2-10(3-7-12)16(22)21-18-20-15-13(8-9-14(15)25-18)17(23)19-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPVMMROUPIPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the thiazole ring and the subsequent functionalization to introduce the cyclopropyl and methoxybenzamido groups.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, typically using diazo compounds and transition metal catalysts.
Functionalization with Methoxybenzamido Group: The methoxybenzamido group can be introduced through amide bond formation reactions, using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity
- Research has indicated that compounds similar to N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide exhibit significant anti-inflammatory properties. These compounds inhibit the activity of nicotinamide adenine dinucleotide phosphate oxidase (Nox), which is implicated in various inflammatory diseases such as cardiovascular disorders and neuroinflammation .
- Neuroprotective Effects
- Anticancer Potential
Structural Insights
The crystal structure of this compound has been characterized, revealing critical insights into its molecular configuration. The presence of the cyclopropyl group and methoxybenzamide moiety contributes to its biological activity by influencing binding affinities with target proteins .
Case Study 1: Anti-inflammatory Activity in Animal Models
A study demonstrated that the administration of this compound in rodent models of inflammation resulted in a significant reduction in inflammatory markers and improved clinical scores associated with inflammatory responses. This supports its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Neuroprotection in Neurodegenerative Models
In vitro studies using neuronal cell lines exposed to neurotoxic agents showed that this compound could significantly reduce cell death and maintain cell viability. These findings highlight its potential application in neuroprotective therapies aimed at mitigating the effects of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s 5,6-dihydro-4H-cyclopenta[d]thiazole core distinguishes it from other derivatives:
- Triazole derivatives (e.g., compounds [7–9] in ) feature a 1,2,4-triazole ring, which exhibits tautomerism between thiol and thione forms. This dynamic structural feature is absent in the rigid cyclopenta-thiazole system .
- Simple thiazole-4-carboxamides (e.g., compound 36 in ) lack the fused cyclopenta ring, reducing steric complexity and ring strain .
Table 1: Core Structure and Substituent Comparison
Functional Group and Pharmacophore Analysis
- N-Cyclopropyl Carboxamide : Present in both the target compound and compound 36 , this group may enhance metabolic stability by resisting enzymatic hydrolysis.
- Sulfonyl and Halogen Substituents : In triazole derivatives , sulfonyl groups and halogens (Cl, Br) introduce polarity and influence pharmacokinetics.
Biological Activity
N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the cyclopenta[d]thiazole core followed by the introduction of the methoxybenzamido group.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The biological activity was evaluated against various cancer cell lines, including:
- A549 (lung cancer)
- SK-MEL-2 (skin cancer)
- SK-OV-3 (ovarian cancer)
- MOLT-4 (acute T lymphoblastic leukemia)
The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10.28 µg/mL to 19.5 µM depending on the cell line tested .
| Cell Line | IC50 Value | Reference |
|---|---|---|
| A549 | 10.28 µg/mL | |
| SK-MEL-2 | 4.27 µg/mL | |
| SK-OV-3 | 19.5 µM | |
| MOLT-4 | Not specified |
The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of tubulin polymerization, a critical process for cell division and proliferation . This action is similar to other thiazole derivatives that have been shown to disrupt microtubule dynamics.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the substituents on the thiazole ring significantly influence the compound's biological activity. For instance, the presence of a methoxy group at the para position enhances cytotoxicity against certain cancer cell lines .
Case Studies
Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties, revealing that modifications at specific positions led to enhanced activity against melanoma and prostate cancer cells .
- In Vivo Studies : Preliminary in vivo studies suggest that compounds with similar structural frameworks exhibit promising results in reducing tumor growth in animal models, supporting their potential for further development as therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes for N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?
Answer:
The synthesis typically involves coupling a cyclopropane-containing amine with a thiazole-carboxylic acid intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in DMF or DCM under inert conditions (e.g., nitrogen atmosphere) .
- Cyclization : Optimize reaction time and temperature (e.g., reflux in THF or DMF) to form the dihydrocyclopenta-thiazole core .
- Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC for high-purity isolates .
Yields can vary (6–75%) depending on steric hindrance and solubility of intermediates .
Basic: How should researchers characterize this compound to confirm structural integrity?
Answer:
Use a combination of analytical techniques:
- NMR spectroscopy : Analyze H and C NMR to confirm substituent integration and cyclopropane/thiazole ring geometry. For example, cyclopropane protons typically appear as multiplets at δ 0.8–1.5 ppm, while methoxybenzamido groups show singlet aromatic protons at δ 6.8–7.5 ppm .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers design experiments to evaluate its kinase inhibition potential?
Answer:
- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM) .
- Dose-response analysis : Calculate IC values using non-linear regression models (e.g., GraphPad Prism) .
- Cellular assays : Validate activity in cancer cell lines (e.g., MCF-7, A549) via MTT assays, ensuring statistical significance with Student’s t-tests (p ≤ 0.05) .
- Control compounds : Compare with known inhibitors (e.g., imatinib) to benchmark potency .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Answer:
- Batch variability : Re-characterize synthetic batches via NMR and HPLC to rule out impurities or stereochemical inconsistencies .
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize experimental noise .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) and apply statistical tools (ANOVA) to identify outliers .
- Structural analogs : Test derivatives (e.g., replacing cyclopropyl with cyclohexyl) to isolate SAR trends .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance amine nucleophilicity .
- Catalyst tuning : Increase equivalents of EDCI/HOBt (1.2–1.5 eq) or use alternative reagents (e.g., DCC/DMAP) .
- Temperature control : Conduct reactions at 0–4°C to minimize side reactions (e.g., epimerization) .
- Protecting groups : Introduce temporary protection (e.g., Boc) for reactive amines before coupling .
Advanced: What computational methods predict binding modes with target proteins?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., between carboxamide and kinase backbone) and hydrophobic contacts (cyclopropane with aliphatic residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-induced conformational changes .
- Free-energy calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC values .
Basic: What solvent systems are optimal for NMR analysis of this compound?
Answer:
- Deuterated solvents : Use DMSO-d for high solubility of polar intermediates; CDCl for non-polar derivatives .
- Temperature adjustments : Heat samples to 50–60°C if broad peaks suggest aggregation .
- Shimming : Optimize for C detection (e.g., 100 MHz) to resolve overlapping cyclopropane and thiazole carbons .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Monitor protein stability shifts after compound treatment to confirm target binding .
- Western blotting : Measure downstream phosphorylation (e.g., p-ERK for kinase targets) .
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate compound-protein complexes .
Basic: What are common pitfalls in synthesizing the cyclopropane moiety?
Answer:
- Ring strain : Avoid prolonged heating (>60°C) to prevent cyclopropane ring opening .
- Stereochemistry : Use chiral catalysts (e.g., Jacobsen’s) for enantioselective cyclopropanation .
- Purification : Employ low-polarity solvents (e.g., hexane/ethyl acetate) to isolate cyclopropane intermediates without decomposition .
Advanced: How to design a SAR study for optimizing metabolic stability?
Answer:
- Derivatization : Modify the 4-methoxybenzamido group (e.g., fluorination or bulkier substituents) to block CYP450 oxidation .
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity and improve clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
